molecular formula C11H24N2O2 B1438037 tert-butyl N-[2-(butylamino)ethyl]carbamate CAS No. 1003707-56-9

tert-butyl N-[2-(butylamino)ethyl]carbamate

Cat. No.: B1438037
CAS No.: 1003707-56-9
M. Wt: 216.32 g/mol
InChI Key: BVDAGCKOGBYXIB-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(butylamino)ethyl]carbamate is a useful research compound. Its molecular formula is C11H24N2O2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-[2-(butylamino)ethyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[2-(butylamino)ethyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[2-(butylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-5-6-7-12-8-9-13-10(14)15-11(2,3)4/h12H,5-9H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDAGCKOGBYXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662945
Record name tert-Butyl [2-(butylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003707-56-9
Record name tert-Butyl [2-(butylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-butyl (2-(butylamino)ethyl)carbamate SMILES and InChI

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl (2-(butylamino)ethyl)carbamate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-(butylamino)ethyl)carbamate, a bifunctional organic molecule of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. While not extensively characterized in public literature, its value as a synthetic intermediate is derived from its versatile structure: a differentially protected ethylenediamine core featuring a primary amine shielded by the acid-labile tert-butoxycarbonyl (Boc) group and a secondary amine bearing an N-butyl substituent. This guide outlines the logical synthesis of this compound, details its key chemical identifiers and properties, and explores its potential applications as a strategic building block in the construction of complex molecules.

Introduction and Strategic Importance

In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry, the strategic use of protecting groups is paramount. The ability to selectively modify one functional group in a polyfunctional molecule while others remain inert is a cornerstone of complex molecular architecture. Symmetrically difunctional starting materials like ethylenediamine present a unique challenge: how to achieve selective mono-functionalization.[1]

tert-Butyl (2-(butylamino)ethyl)carbamate is a prime example of a successfully differentiated ethylenediamine derivative. The presence of the Boc group on one nitrogen atom renders it stable to a wide range of basic and nucleophilic conditions, while the secondary butylamino group offers a reactive handle for further chemical transformations.[2] The true utility of this molecule lies in the orthogonal nature of its two amine functionalities. The secondary amine can be engaged in reactions such as acylation, alkylation, or sulfonylation. Subsequently, the Boc group can be cleanly removed under mild acidic conditions, revealing a primary amine ready for a new set of transformations. This strategic differentiation makes it a valuable linker and scaffold component in the synthesis of pharmaceuticals and other complex organic targets.

Molecular Identification

The unambiguous identification of a chemical entity is critical for regulatory, safety, and research purposes. The canonical SMILES and InChI identifiers for tert-butyl (2-(butylamino)ethyl)carbamate, derived from its chemical structure, are provided below.

IdentifierString
IUPAC Name tert-butyl N-[2-(butylamino)ethyl]carbamate
SMILES CCCCNCCNC(=O)OC(C)(C)C
InChI InChI=1S/C11H24N2O2/c1-5-6-7-12-8-9-13-10(14)15-11(2,3)4/h12H,5-9H2,1-4H3,(H,13,14)
Molecular Formula C₁₁H₂₄N₂O₂
Molecular Weight 216.32 g/mol

Synthesis Pathway and Experimental Protocols

A specific, peer-reviewed synthesis for tert-butyl (2-(butylamino)ethyl)carbamate is not prominently documented. However, a robust and logical two-step synthesis can be designed based on well-established and high-yielding organic transformations. The pathway involves the selective mono-Boc protection of ethylenediamine, followed by the N-alkylation of the resulting primary amine via reductive amination.

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Reductive Amination A Ethylenediamine C tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine) A->C Slow Addition DCM, 0°C B Di-tert-butyl dicarbonate (Boc)₂O B->C D Butyraldehyde F tert-Butyl (2-(butylamino)ethyl)carbamate C->F DCE, rt D->F E Sodium Triacetoxyborohydride NaBH(OAc)₃ E->F

Figure 1: Proposed two-step synthetic workflow for the target compound.
Step 1: Selective Mono-Boc Protection of Ethylenediamine

Causality and Experimental Choices: The primary challenge in this step is to prevent the formation of the di-protected byproduct, 1,2-bis(tert-butoxycarbonylamino)ethane. To favor mono-substitution, a large excess of the diamine is often used, but this is not atom-economical. A more refined and common strategy involves the slow addition of the protecting agent, di-tert-butyl dicarbonate ((Boc)₂O), to a cooled solution of ethylenediamine.[1] The low temperature and slow addition rate keep the effective concentration of (Boc)₂O low, ensuring that it is more likely to react with the vast excess of unprotected diamine rather than the mono-protected product, which is less nucleophilic due to electronic effects and is present at a much lower concentration initially.

Detailed Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylenediamine (18.0 g, 300 mmol, 5 equivalents) in dichloromethane (DCM, 200 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath with vigorous stirring.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (13.1 g, 60 mmol, 1 equivalent) in DCM (100 mL) and add it to the dropping funnel.

  • Reaction: Add the (Boc)₂O solution dropwise to the stirred ethylenediamine solution over a period of 2-3 hours, maintaining the temperature at 0 °C.

  • Warming and Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12-16 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with deionized water (2 x 150 mL) and then with brine (1 x 100 mL). The aqueous washes remove the excess ethylenediamine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield tert-butyl (2-aminoethyl)carbamate as a colorless to pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation or column chromatography if necessary.[3]

Step 2: N-Butylation via Reductive Amination

Causality and Experimental Choices: Reductive amination is a highly efficient and selective method for forming C-N bonds and is one of the most widely used reactions in medicinal chemistry.[4][5] The process involves the initial formation of an imine (or iminium ion) intermediate from the reaction of the primary amine (tert-butyl (2-aminoethyl)carbamate) and an aldehyde (butyraldehyde). This intermediate is then reduced in situ to the target secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.[6] It is a mild and selective hydride donor that readily reduces the protonated imine intermediate but is slow to react with the starting aldehyde, thus preventing the undesired formation of butanol. This "one-pot" procedure avoids the isolation of the hydrolytically unstable imine intermediate.

Detailed Protocol:

  • Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add tert-butyl (2-aminoethyl)carbamate (8.0 g, 50 mmol, 1 equivalent) and dissolve it in 1,2-dichloroethane (DCE, 100 mL).

  • Aldehyde Addition: Add butyraldehyde (4.3 g, 60 mmol, 1.2 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (15.9 g, 75 mmol, 1.5 equivalents) to the mixture in portions over 15 minutes. The portion-wise addition helps to control any initial exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product, tert-butyl (2-(butylamino)ethyl)carbamate.

G cluster_0 Reductive Amination Mechanism A Primary Amine (R-NH₂) C Iminium Ion [R-N=CHR']⁺ A->C Condensation B Aldehyde (R'-CHO) B->C E Secondary Amine (R-NH-CH₂R') C->E Reduction D Hydride Source [NaBH(OAc)₃] D->E

Figure 2: Simplified mechanism of reductive amination.

Applications in Drug Development and Synthesis

The structural motif of a 1,2-diamine is a common feature in many biologically active molecules and pharmaceutical agents. The ability to introduce differential functionality at the two nitrogen centers, as embodied by tert-butyl (2-(butylamino)ethyl)carbamate, makes it a highly valuable building block.

  • Scaffold for Combinatorial Chemistry: The molecule can serve as a starting point for the creation of chemical libraries. The secondary amine can be acylated with a variety of carboxylic acids, while the Boc-protected amine can be deprotected and subsequently reacted with another set of building blocks, rapidly generating a diverse set of compounds for biological screening.

  • Linker in Bioconjugation: In the development of targeted therapies like antibody-drug conjugates (ADCs), bifunctional linkers are required to connect the targeting moiety (antibody) to the cytotoxic payload (drug). The dual functionality of this compound allows for the sequential attachment of different molecular entities.

  • Synthesis of Heterocycles: Diamines are common precursors for the synthesis of nitrogen-containing heterocyclic rings, such as piperazines and diazepines, which are privileged structures in medicinal chemistry. The differential protection allows for controlled, stepwise construction of these ring systems.

Conclusion

tert-Butyl (2-(butylamino)ethyl)carbamate represents a strategically important, though not widely cataloged, synthetic intermediate. Its value is rooted in the principles of protecting group chemistry, enabling the selective functionalization of a simple diamine scaffold. The proposed synthesis, utilizing robust and well-understood reactions like Boc protection and reductive amination, provides a reliable pathway for its preparation in a laboratory setting. For researchers engaged in the synthesis of novel therapeutics, agrochemicals, or materials, this molecule offers a versatile platform for molecular design and construction, underscoring the critical role that such fundamental building blocks play in the advancement of chemical science.

References

  • BenchChem. (2025). Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. BenchChem.
  • PubChem. (n.d.). tert-butyl N-(2-(ethylamino)ethyl)carbamate. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Kamal, A., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Letters in Organic Chemistry, 8(1), 58-63.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 25, 2026, from [Link]

  • Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of some novel peptide derivatives of ciprofloxacin. Der Pharma Chemica, 3(3), 174-188.
  • BenchChem. (2025). tert-butyl (2-(ethylamino)ethyl)
  • Singh, S. K., et al. (2020). A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of. Journal of Chemical Sciences, 132(1), 38.
  • Ghorai, P., et al. (2015). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.
  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

  • Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines.
  • PubChem. (n.d.). tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica, 2011, 3 (3):174-188.

Sources

An In-depth Technical Guide to the Safe Handling of N-Boc-N'-butyl-1,2-ethanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Hazard Profile

N-Boc-N'-butyl-1,2-ethanediamine is a bifunctional diamine derivative used in organic synthesis, particularly in the development of pharmaceuticals and complex molecules.[3] Its structure incorporates two key features that dictate its safety profile: a corrosive diamine backbone and a tert-butoxycarbonyl (Boc) protecting group.

The diamine portion of the molecule is the primary source of its hazardous properties. Aliphatic amines are well-documented as being corrosive and capable of causing severe chemical burns to skin and eyes upon contact.[2][4] Vapors can be highly irritating to the respiratory tract, potentially leading to inflammation and lung edema in severe cases.[5][6] The butyl group adds to the organic character of the molecule but does not fundamentally alter the corrosive nature of the amine.

The Boc group, while serving to protect one of the amine functionalities during synthesis, does not mitigate the hazards associated with the remaining free amine. Therefore, the entire molecule must be handled with the precautions required for a corrosive liquid amine.

Hazard Identification and Classification

Based on the data from its structural analogs, N-Boc-N'-butyl-1,2-ethanediamine should be classified and handled as a hazardous substance.

GHS Hazard Classification (Anticipated):

  • Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[4][7]

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[2][8]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[6][7]

Hazard Statements (Anticipated):

  • H314: Causes severe skin burns and eye damage.[9]

  • H335: May cause respiratory irritation.[6]

Signal Word: Danger [7]

Physicochemical and Toxicological Data Summary

The following table summarizes key quantitative data extracted from the SDS of the parent compounds. This data is critical for engineering controls and emergency planning.

PropertyN-Boc-ethylenediamine (CAS 57260-73-8)N-(n-Butyl)ethylenediamine (CAS 19522-69-1)Comments for N-Boc-N'-butyl-1,2-ethanediamine
Appearance Colorless to light yellow clear viscous liquid[1]LiquidExpected to be a liquid at room temperature.
Flash Point >110 °C (>230 °F)[1]59 °C (138.2 °F)[1]The presence of the butyl group likely lowers the flash point compared to N-Boc-ethylenediamine. Treat as a combustible liquid. [1]
Boiling Point 72-80 °C @ 0.1 mmHg[1]Not AvailableWill decompose at higher temperatures. Use under vacuum for distillation is advisable.
Specific Gravity 1.012 - 1.016[1]Not AvailableExpected to be slightly denser than water.
Solubility Not specified, but amines are generally soluble in organic solvents.Soluble in water.[1]Likely soluble in a range of organic solvents.
Acute Toxicity No specific data available, but considered damaging upon ingestion.[4]No specific data available, but ingestion causes severe damage.[1]Ingestion is contraindicated due to severe corrosive effects.[7]

The Hierarchy of Controls: A Proactive Safety Workflow

Effective risk management in the laboratory follows a "Hierarchy of Controls" to minimize exposure. This model prioritizes the most effective control measures.

cluster_0 Hierarchy of Controls for N-Boc-N'-butyl-1,2-ethanediamine Elimination Elimination (Not Feasible) Substitution Substitution (Evaluate alternative reagents) Elimination->Substitution Most Effective Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Admin Administrative Controls (Procedural Safety) Engineering->Admin PPE Personal Protective Equipment (PPE) (Last Line of Defense) Admin->PPE Least Effective

Figure 1. Hierarchy of controls for managing chemical exposure.
  • Elimination/Substitution: In a research context, eliminating the need for this specific molecule is often not possible. Substitution should be considered if a less hazardous reagent can achieve the same synthetic outcome.

  • Engineering Controls: This is the most critical step for safe handling. Always use this compound inside a certified chemical fume hood. [10] The fume hood provides constant ventilation, drawing vapors away from the user. Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[2]

  • Administrative Controls: These are the protocols and procedures that define safe work practices. This includes mandatory safety training, clearly labeling all containers, and restricting access to authorized personnel only. Never work alone when handling highly corrosive materials.

  • Personal Protective Equipment (PPE): PPE is essential but should never be the only line of defense. It protects against accidental splashes and brief exposures.

Standard Operating Protocol: Handling and Storage

Adherence to a strict, step-by-step protocol is non-negotiable. The causality behind each step is rooted in mitigating the known corrosive and irritant properties of the chemical.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a full-face shield.[4] Standard safety glasses are insufficient. The amine can cause severe, irreversible eye damage and blindness upon contact.[2][8]

  • Hand Protection: Use nitrile or neoprene gloves. Double-gloving is recommended. Inspect gloves for any signs of degradation or pinholes before use. Contaminated gloves must be removed and disposed of properly.[10]

  • Body Protection: Wear a chemical-resistant laboratory coat. For larger quantities or tasks with a higher risk of splashing, a PVC apron is required.[4] Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: When used within a properly functioning chemical fume hood, respiratory protection is typically not required. If there is a risk of overexposure or ventilation failure, an approved respirator with a Type A (organic vapor) filter is necessary.[4]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Confirm the location of the nearest safety shower and eyewash station.

  • Aliquotting: Conduct all transfers of the chemical within the fume hood. Use spark-proof tools and equipment.[2] Grounding and bonding of containers may be necessary for larger volumes to prevent static discharge.[1]

  • Reaction Setup: When adding the reagent to a reaction vessel, do so slowly and carefully to avoid splashing. If the reaction is exothermic, ensure adequate cooling is in place.

  • Post-Handling: Tightly seal the container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical. Remove PPE carefully, avoiding contact with the outer surfaces, and dispose of it as hazardous waste. Wash hands thoroughly with soap and water.[9]

Storage Requirements
  • Location: Store in a designated corrosives cabinet, away from incompatible materials.[8] The storage area should be cool, dry, and well-ventilated.[2]

  • Container: Keep in the original, tightly sealed container.[4]

  • Incompatibilities: Avoid strong acids and oxidizing agents. [4] Contact with these materials can lead to vigorous, exothermic reactions. Also, avoid contact with copper and aluminum and their alloys.[4]

Emergency Preparedness and Response

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is crucial.

cluster_skin Skin/Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion cluster_spill Spill Start Emergency Event Exposure_Type Skin/Eye Contact Inhalation Ingestion Spill Start->Exposure_Type Skin_1 Immediately flush with water for 15+ minutes Remove contaminated clothing Exposure_Type:f0->Skin_1 Inhale_1 Move to fresh air Exposure_Type:f1->Inhale_1 Ingest_1 DO NOT induce vomiting Rinse mouth with water Exposure_Type:f2->Ingest_1 Spill_1 Evacuate area Alert personnel Exposure_Type:f3->Spill_1 Skin_2 Seek immediate medical attention Skin_1->Skin_2 Inhale_2 Seek immediate medical attention Inhale_1->Inhale_2 Ingest_2 Seek immediate medical attention Ingest_1->Ingest_2 Spill_2 Absorb with inert material (e.g., sand, vermiculite) Do not use combustible materials. Spill_1->Spill_2 Spill_3 Collect in a sealed container for hazardous waste disposal Spill_2->Spill_3

Figure 2. Emergency response workflow for incidents.
First-Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1] Seek immediate medical attention.[8]

  • Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Remove the individual from the contaminated area to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: DO NOT induce vomiting. [8] This is critical because the corrosive nature of the substance can cause further damage to the esophagus.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Fire-Fighting Measures
  • Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[1]

  • Hazards: The compound is combustible.[1] Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides and nitrogen oxides.[2] Vapors may be heavier than air and can travel to an ignition source.[2] Containers may explode when heated.[1]

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2]

Accidental Release Measures
  • Minor Spills: For small spills contained within a fume hood, absorb the liquid with an inert, non-combustible material like sand or vermiculite. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Major Spills: Evacuate the area immediately. Alert emergency personnel. Remove all sources of ignition.[2] Only trained personnel with appropriate PPE should attempt to clean up the spill.

Disposal Considerations

All waste containing this material must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.[6]

Conclusion

N-Boc-N'-butyl-1,2-ethanediamine is a valuable synthetic building block, but its safe use demands a comprehensive understanding of its potential hazards, primarily its corrosive nature. By implementing robust engineering controls, adhering to strict handling protocols, using appropriate PPE, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. The foundation of safety is a proactive mindset that prioritizes risk assessment and control at every step of the experimental process.

References

  • PubChem. (n.d.). tert-butyl N-(2-(ethylamino)ethyl)carbamate. Retrieved February 25, 2026, from [Link]

  • AnaSpec, Inc. (2019, January 16). N-Boc-ethylenediamine Safety Data Sheet. Retrieved February 25, 2026, from [Link]

Sources

Methodological & Application

Selective Synthesis of tert-butyl N-[2-(butylamino)ethyl]carbamate from N-butylethylenediamine: A Protocol for Chemoselective N-Boc Protection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The selective protection of polyfunctional molecules is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science.[1][2] This application note provides a detailed, field-proven protocol for the chemoselective mono-N-Boc protection of N-butylethylenediamine at the primary amine position to yield tert-butyl N-[2-(butylamino)ethyl]carbamate. The procedure leverages the inherent differences in nucleophilicity and steric hindrance between the primary and secondary amino groups to achieve high selectivity without the need for complex multi-step strategies.[2][3] We will elucidate the mechanistic principles, provide a step-by-step experimental workflow, and detail the necessary purification and characterization methods. This guide is designed for researchers and drug development professionals seeking a reliable and scalable method for producing this valuable synthetic intermediate.

Introduction and Mechanistic Rationale

N-butylethylenediamine is a dissymmetric diamine containing both a primary and a secondary amino group. For its use as a synthetic building block, it is often necessary to differentiate these two nucleophilic centers.[1] The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability in a wide range of chemical conditions and its facile removal under moderately acidic conditions.[3][4][5]

The successful synthesis of tert-butyl N-[2-(butylamino)ethyl]carbamate hinges on the selective acylation of the primary amine over the secondary amine with di-tert-butyl dicarbonate (Boc₂O). This selectivity is governed by two primary factors:

  • Steric Hindrance: The primary amine is sterically more accessible than the secondary amine, which is encumbered by a butyl group. The bulky nature of Boc₂O favors reaction at the less hindered site.

  • Nucleophilicity: In the absence of significant steric constraints, secondary amines are typically more nucleophilic than primary amines due to the electron-donating inductive effect of the additional alkyl group. However, the steric factor is dominant in this reaction, directing the Boc group to the primary amine.

The reaction proceeds via a nucleophilic acyl substitution mechanism.[6] The lone pair of the primary amine nitrogen attacks one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, with the departure of a tert-butyl carbonate anion. This unstable anion rapidly decomposes into gaseous carbon dioxide and a tert-butoxide anion, which is subsequently protonated during the workup.[3][6] The formation of these stable byproducts drives the reaction to completion.

Experimental Workflow Overview

The overall process is designed for simplicity and efficiency, moving from reaction setup to the isolation of the pure product.

G cluster_0 Preparation & Reaction cluster_1 Work-up & Purification cluster_2 Final Product A 1. Dissolve N-butylethylenediamine in Dichloromethane (DCM) B 2. Cool solution to 0 °C in an ice bath A->B C 3. Add Di-tert-butyl dicarbonate (Boc₂O) solution dropwise B->C D 4. Stir at room temperature (Monitor by TLC) C->D E 5. Quench with NaHCO₃ (aq) & separate layers D->E Reaction Complete F 6. Wash organic layer with brine, dry over Na₂SO₄ E->F G 7. Concentrate under reduced pressure F->G H 8. Purify by silica gel column chromatography G->H I tert-butyl N-[2-(butylamino)ethyl]carbamate H->I Pure Fractions J 9. Characterize by NMR, IR, and Mass Spec. I->J

Figure 1: High-level workflow for the synthesis of tert-butyl N-[2-(butylamino)ethyl]carbamate.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale and can be adjusted accordingly.

3.1. Materials and Equipment

  • N-butylethylenediamine (≥98%)

  • Di-tert-butyl dicarbonate (Boc₂O) (≥98%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate and Hexanes (for chromatography)

  • Round-bottom flasks, magnetic stirrer, stir bar, separatory funnel, rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2. Reaction Procedure

  • Reaction Setup: To a 250 mL round-bottom flask, add N-butylethylenediamine (1.16 g, 10 mmol, 1.0 eq). Dissolve it in 50 mL of anhydrous dichloromethane. Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature reaches 0-5 °C.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.29 g, 10.5 mmol, 1.05 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirring diamine solution over 30-45 minutes using an addition funnel.

    • Expert Insight: The slight excess of Boc₂O ensures full consumption of the starting diamine. Slow, dropwise addition at low temperature is critical to minimize di-protection and maintain high selectivity for the primary amine.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol in DCM with 1% NH₄OH). The starting diamine will be at the baseline, the product will have a higher Rf, and the di-Boc byproduct (if any) will have the highest Rf. The reaction is complete when the starting diamine spot is no longer visible.

3.3. Work-up and Purification

  • Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel. Add 50 mL of saturated aqueous NaHCO₃ solution to quench any unreacted Boc₂O and neutralize any acidic byproducts.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing and Drying: Combine all organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Chromatography: Purify the crude oil by flash column chromatography on silica gel. A gradient elution starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH in DCM) is effective. The desired mono-protected product will elute after any potential di-protected byproduct.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to obtain tert-butyl N-[2-(butylamino)ethyl]carbamate as a clear or pale yellow oil.

Data and Characterization

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValueRationale
Scale 10 mmolStandard laboratory scale, easily adaptable.
Solvent Dichloromethane (DCM)Aprotic, inert solvent that provides good solubility for reactants.
Temperature 0 °C to Room Temp.Initial cooling improves selectivity; reaction proceeds efficiently at RT.
Stoichiometry (Boc₂O) 1.05 equivalentsSlight excess drives the reaction to completion without significant over-reaction.
Reaction Time 4-6 hoursTypical duration for completion, should be confirmed by TLC monitoring.
Typical Yield 75-90%Expected yield after chromatographic purification.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 5.10 (br s, 1H, NH -Boc), 3.25 (q, J=6.4 Hz, 2H, -CH₂ -NHBoc), 2.70 (t, J=6.4 Hz, 2H, -CH₂ -NHBu), 2.60 (t, J=7.2 Hz, 2H, Bu-CH₂ -NH), 1.45 (s, 9H, C(CH₃ )₃), 1.42 (m, 2H, Bu-CH₂ -), 1.35 (m, 2H, Bu-CH₂ -), 1.30 (br s, 1H, NH -Bu), 0.92 (t, J=7.3 Hz, 3H, Bu-CH₃ ).

    • Note: The chemical shifts of NH protons are variable and may broaden or exchange with D₂O.[7] The singlet at ~1.45 ppm integrating to 9H is the hallmark of a successful Boc protection.[7]

  • IR (neat, cm⁻¹): ~3350 (N-H stretch, carbamate), ~3300 (N-H stretch, secondary amine), ~2960, 2930, 2870 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend).[8]

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₂₄N₂O₂ [M+H]⁺: 217.19. Found: 217.2.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend reaction time and monitor by TLC. Ensure Boc₂O is not hydrolyzed; use fresh reagent.
Product loss during work-up.Ensure pH of aqueous wash is basic to prevent protonation and dissolution of the amine product.
Significant Di-protection Boc₂O added too quickly or at too high a temperature.Repeat the reaction ensuring slow, dropwise addition at 0 °C.
Incorrect stoichiometry.Use no more than 1.05 equivalents of Boc₂O.
Difficult Purification Product and byproduct spots co-elute.Adjust the polarity of the chromatography eluent system. A shallower gradient may be required.

Conclusion

This application note details a robust and highly selective protocol for the synthesis of tert-butyl N-[2-(butylamino)ethyl]carbamate. By carefully controlling reaction conditions, particularly temperature and the rate of addition of di-tert-butyl dicarbonate, the primary amine of N-butylethylenediamine can be efficiently protected with high chemoselectivity. The provided step-by-step methodology, coupled with characterization data and a troubleshooting guide, offers researchers a reliable pathway to access this versatile intermediate for applications in drug discovery and complex molecule synthesis.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Medina, S. A., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 17(8), 9457-9470. Available at: [Link]

  • Google Patents. (2015). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-29. Available at: [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

  • PubChem. (n.d.). tert-butyl N-[2-(ethylamino)ethyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Available at: [Link]

  • Google Patents. (2021). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 266. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Mono-(Boc)-Protected Diamines. Synthesis of tert-Butyl N-Alkyl-N-(2- aminoethyl)carbamates (IV) and tert-Butyl N-(2-(Alkylamino)ethyl) carbamates (VII). Retrieved from [Link]

  • NIST. (n.d.). 2-(tert-Butylamino)ethyl methacrylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Yao, R. S., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Oriental Journal of Chemistry, 28(1), 241-247. Available at: [Link]

  • Google Patents. (1988). US4792631A - Preparation of di-tert.-butylethylenediamine.
  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Retrieved from [Link]

  • G. S. Anantha Kumar, et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmaceutical Sciences and Research, 5(2), 436-440. Available at: [Link]

  • Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE). Retrieved from [Link]

Sources

Precision Synthesis of Functionalized Secondary Amine Linkers for Next-Gen Drug Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stability of the linker-payload interface is a critical determinant of the therapeutic index in Antibody-Drug Conjugates (ADCs).[1][2][3][4] While amide and ester linkages are ubiquitous, they are susceptible to premature enzymatic hydrolysis in plasma. Secondary amine linkers offer a distinct stability profile: they are generally resistant to plasma esterases and proteases, yet remain protonatable, influencing solubility and intracellular trafficking. This Application Note provides a rigorous technical guide for synthesizing functionalized secondary amine linkers, focusing on two high-fidelity methodologies: Sodium Triacetoxyborohydride (STAB) Reductive Amination and the Fukuyama Amine Synthesis .

Strategic Considerations: Why Secondary Amines?

In the design of ADCs, the linkage chemistry dictates the release mechanism.[1] Secondary amines (


) occupy a unique "Goldilocks" zone in conjugation chemistry:
  • Metabolic Stability: Unlike amides (susceptible to peptidases) or esters (susceptible to esterases), secondary amines are chemically robust in systemic circulation (pH 7.4).

  • pKa Modulation: The basicity of the secondary amine (typically pKa 9–11) ensures protonation at physiological pH, increasing the hydrophilicity of hydrophobic payloads (e.g., PBD dimers, auristatins).

  • Tunable Release: When positioned adjacent to self-immolative spacers (e.g., p-aminobenzyl alcohol), secondary amines can facilitate rapid payload release upon specific enzymatic triggering.

Table 1: Comparative Stability of Common Linker Chemistries
Linker TypePlasma Stability (Human)Lysosomal CleavageKey Liability
Amide High (Sequence dependent)High (Protease)Non-specific cleavage by ubiquitous proteases
Ester Low to ModerateHigh (Esterase)Rapid hydrolysis by serum esterases (species dependent)
Hydrazone Low (pH dependent)High (Acid hydrolysis)Instability at neutral pH (Systemic toxicity)
Secondary Amine High Low (unless designed) Over-alkylation during synthesis (Quaternization)

Method A: Direct Reductive Amination (The STAB Protocol)

The "Abdel-Magid" protocol using Sodium Triacetoxyborohydride (STAB) is the industry standard for synthesizing secondary amine linkers due to its mildness and chemoselectivity. Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (no HCN generation) and does not reduce aldehydes/ketones competitively with the imine.
Mechanism of Action[1][4][5][6]

The reaction proceeds via the formation of a hemiaminal, followed by collapse to an iminium ion. STAB selectively reduces the protonated iminium ion faster than the carbonyl precursor.

ReductiveAmination Aldehyde Linker-Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Payload-Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product Secondary Amine Linker-Payload Iminium->Product + STAB (H-)

Figure 1: Mechanistic pathway of STAB-mediated reductive amination favoring iminium reduction.

Protocol 1: STAB-Mediated Coupling of Linker-Aldehyde to Drug-Amine

Scope: Coupling a heterobifunctional linker (containing an aldehyde) to a cytotoxic payload (containing a primary amine).

Reagents:

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (anhydrous).[5][6]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) [95%].

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Quench: Sat.

    
    .
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the Payload-Amine  (1.0 equiv) and Linker-Aldehyde  (1.1–1.2 equiv) in anhydrous DCE (concentration ~0.1 M).
    
  • Imine Formation (Critical): Add Glacial Acetic Acid (1.0–2.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Insight: Although STAB allows "one-pot" addition, pre-forming the imine for 1 hour significantly reduces the formation of alcohol side-products from direct aldehyde reduction.

  • Reduction: Add STAB (1.5 equiv) in a single portion. The reaction mixture may bubble slightly.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS. Look for the disappearance of the imine peak (

    
    ) and appearance of the amine product (
    
    
    
    ).
  • Quench & Workup:

    • Cool the mixture to 0°C.

    • Slowly add saturated aqueous

      
       to quench excess hydride and neutralize the acid.
      
    • Extract with DCM or EtOAc (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[7]
      
  • Purification: Flash chromatography (typically DCM/MeOH gradients) or Preparative HPLC (Reverse Phase C18) is required to remove unreacted aldehyde/alcohol byproducts.

QC Criteria:

  • LC-MS: Purity >95%. confirm mass

    
    .
    
  • 1H-NMR: Diagnostic shift of the methylene protons adjacent to the amine (typically

    
     2.5–3.5 ppm).
    

Method B: Fukuyama Amine Synthesis (The "Nosyl" Strategy)

When the substrate contains other reducible groups (e.g., disulfides) or when mono-alkylation must be strictly enforced to prevent tertiary amine formation, the Fukuyama method is superior. It utilizes a 2-nitrobenzenesulfonyl (Nosyl) group to activate and protect the amine.[7]

Workflow Logic
  • Protection: Convert primary amine to Nosyl-amide.

  • Alkylation: Alkylate the acidic sulfonamide nitrogen (pKa ~10) with an alkyl halide or alcohol (Mitsunobu).[7]

  • Deprotection: Remove the Nosyl group with a thiol to reveal the secondary amine.[7][8]

Fukuyama Start Primary Amine (R-NH2) Inter1 Nosyl-Amide (Activated) Start->Inter1 Protection Step1 Nosyl-Chloride + Base Step1->Inter1 Inter2 N,N-Disubstituted Sulfonamide Inter1->Inter2 Alkylation Step2 Linker-Halide + K2CO3 (Alkylation) Step2->Inter2 Final Functionalized Secondary Amine Inter2->Final Deprotection Step3 Thiophenol + Base (Deprotection) Step3->Final

Figure 2: The Fukuyama strategy ensures precise mono-alkylation via a sulfonamide intermediate.

Protocol 2: Fukuyama Synthesis of Linker-Payload

Reagents:

  • 2-Nitrobenzenesulfonyl chloride (Nosyl-Cl).[7]

  • Thiophenol (PhSH) or Mercaptoacetic acid.

  • Cesium Carbonate (

    
    ) or 
    
    
    
    .
  • DMF (anhydrous).

Step-by-Step Procedure:

  • Nosyl Protection:

    • Dissolve Payload-Amine (1.0 equiv) in DCM. Add TEA (1.5 equiv).

    • Cool to 0°C. Add Nosyl-Cl (1.1 equiv) slowly.

    • Stir 2h. Workup (Acid wash/Brine) to isolate Nosyl-Amide.

  • Alkylation (The Linker Attachment):

    • Dissolve Nosyl-Amide (1.0 equiv) in anhydrous DMF.

    • Add Linker-Halide (e.g., Linker-Bromide, 1.2 equiv) and

      
       (2.0 equiv).
      
    • Stir at RT (or 50°C if sluggish) for 4–12h.

    • Note: The sulfonamide proton is highly acidic, allowing mild alkylation conditions that avoid quaternary ammonium formation.

  • Deprotection (The Release):

    • Dissolve the alkylated intermediate in DMF or MeCN.

    • Add Thiophenol (2.0 equiv) and

      
       (3.0 equiv).
      
    • Stir at RT for 1–3h. The solution often turns bright yellow (Meisenheimer complex).

    • Alternative (Odorless): Use Mercaptoacetic acid with LiOH.

  • Purification:

    • The byproduct is a thioether.[9] Purification via SCX (Strong Cation Exchange) columns is highly effective here: the secondary amine product binds to the SCX resin, while the sulfur byproducts wash through. Elute product with

      
       in MeOH.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete imine formationIncrease imine formation time; Add molecular sieves (4Å) to remove water.
Dialkylation (Method A) Amine is too nucleophilic / Excess aldehydeUse Method B (Fukuyama) or ensure strict 1:1 stoichiometry and slow addition of aldehyde.
No Reaction (Method B) Steric hindrance during alkylationSwitch base to

(solubility effect) or use Mitsunobu conditions for alcohol linkers.
Product Oxidation Air-sensitive aminePerform all workups under

; Store product as HCl salt.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]

  • Kan, T., & Fukuyama, T. (2004). "Ns strategies: a highly versatile synthetic method for amines." Chemical Communications. [Link]

  • Tiller, K. E., & Tessier, P. M. (2015). "Advances in Antibody Design." Annual Review of Biomedical Engineering. [Link]

  • Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharmaceutical Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-butyl N-[2-(butylamino)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tert-butyl N-[2-(butylamino)ethyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the physical state and purity of this versatile intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common issue of this compound presenting as either an oil or a solid.

Understanding the Dichotomy: Oil vs. Solid

The physical state of tert-butyl N-[2-(butylamino)ethyl]carbamate as either a viscous oil or a low-melting solid is a common observation for many N-Boc protected diamines. This variability can be attributed to several factors, including:

  • Purity: The presence of residual solvents or reaction byproducts can significantly depress the melting point, causing the compound to remain in an oily state.

  • Polymorphism: While less common for simple aliphatic compounds, the potential for different crystalline forms cannot be entirely dismissed.

  • Thermal History: The rate of cooling and solvent removal can influence the degree of crystallinity.

This guide will equip you with the necessary knowledge and techniques to handle both forms and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: My purified tert-butyl N-[2-(butylamino)ethyl]carbamate is an oil, but I was expecting a solid. Is this normal?

A1: Yes, it is quite common for this compound and its analogs, such as the benzylamino derivative, to be isolated as a viscous oil or a low-melting solid.[1] The physical state is highly dependent on the purity and the method of isolation. If the oil is of high purity as determined by analytical methods (e.g., NMR, LC-MS), it can often be used directly in subsequent steps.

Q2: I'm struggling to crystallize the oily product. What can I do?

A2: If crystallization is desired for ease of handling or to improve purity, several techniques can be employed. First, ensure that all volatile solvents have been thoroughly removed under high vacuum. Then, you can try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding with a previously obtained crystal of the pure compound can also induce crystallization. If these methods fail, a carefully chosen recrystallization or trituration procedure is recommended.

Q3: What are the most common impurities I should be aware of?

A3: Common impurities can arise from the starting materials or side reactions during synthesis. If prepared via reductive amination of N-Boc-ethylenediamine and butyraldehyde, potential impurities include unreacted starting materials, the over-alkylated tertiary amine, and byproducts from the reducing agent.

Q4: Can I use the oily form directly for my next reaction?

A4: This depends on the specific requirements of your subsequent reaction. If the reaction is sensitive to trace impurities, further purification is recommended. However, if the oil is of high purity (>95%), it can often be used without issue. It is crucial to accurately determine the amount of material used, which can be challenging with a viscous oil.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product is a persistent, impure oil after synthesis. - Residual starting materials (e.g., N-Boc-ethylenediamine, butyraldehyde)- Over-alkylation byproducts- Residual solvents (e.g., from workup)- Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.[1]- Acid-Base Extraction: Perform an aqueous workup to remove basic or acidic impurities.
Difficulty in removing solvent from the purified oil. - High boiling point of the compound- Entrapped solvent within the viscous oil- High Vacuum: Use a high-vacuum pump to remove residual solvents. Gentle heating (e.g., 30-40 °C) can aid in this process, but be cautious of potential degradation.- Azeotropic Removal: Dissolve the oil in a low-boiling solvent like dichloromethane or diethyl ether and re-concentrate. Repeat this process several times.
Product solidifies but appears waxy or has a low melting point. - Presence of impurities that are disrupting the crystal lattice.- Recrystallization: Dissolve the solid in a minimal amount of a suitable hot solvent and allow it to cool slowly. A solvent system of hexanes and ethyl acetate is often effective for similar compounds.[1]- Trituration: If a suitable recrystallization solvent cannot be found, suspend the solid in a non-polar solvent (e.g., cold hexanes or pentane) and stir vigorously. This can wash away soluble impurities.
Crystallization from a solvent system yields an oil instead of a solid. - Supersaturation was not achieved.- The solvent is too good a solvent for the compound.- The cooling process was too rapid.- Solvent Adjustment: Slowly add a non-polar "anti-solvent" (e.g., hexanes) to a solution of your compound in a more polar solvent (e.g., ethyl acetate) until turbidity persists. Then, warm until clear and cool slowly.- Slow Cooling: Allow the solution to cool to room temperature undisturbed, followed by further cooling in a refrigerator or freezer.

Purification Protocols

Protocol 1: Purification by Column Chromatography (for Oily or Solid Crude Product)

This method is highly effective for removing both polar and non-polar impurities.

Materials:

  • Crude tert-butyl N-[2-(butylamino)ethyl]carbamate

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp or potassium permanganate stain for visualization

Procedure:

  • Slurry Preparation: For every 1 gram of crude product, use approximately 40-60 grams of silica gel. Create a slurry of the silica gel in a 5-10% ethyl acetate in hexanes mixture.[1]

  • Column Packing: Pour the slurry into the column and allow the solvent to drain, ensuring an evenly packed bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexanes) to elute the product.

  • Fraction Collection & Analysis: Collect fractions and monitor the separation using TLC.[1] The desired product can often be visualized with a potassium permanganate stain.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product, which may be an oil or a solid.[1]

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation prep_slurry Prepare Silica Slurry pack_col Pack Column prep_slurry->pack_col load_sample Load Crude Sample pack_col->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->elute Adjust Polarity combine Combine Pure Fractions tlc->combine Fractions are pure evap Evaporate Solvent combine->evap product Purified Product (Oil/Solid) evap->product

Column Chromatography Workflow
Protocol 2: Purification by Recrystallization (for Solid Crude Product)

This method is suitable for purifying a solid product that contains small amounts of impurities.

Materials:

  • Crude solid tert-butyl N-[2-(butylamino)ethyl]carbamate

  • Hexanes

  • Ethyl acetate

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: Begin by testing the solubility of your compound. A mixture of hexanes and ethyl acetate is a good starting point for similar compounds.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent system (e.g., 8:1 hexanes/ethyl acetate). Gently heat the mixture with stirring until the solid completely dissolves.[1] Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For better crystal formation, you can subsequently place the flask in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any surface impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

G dissolve Dissolve Crude Solid in Minimal Hot Solvent cool_slow Slow Cooling to Room Temperature dissolve->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry product Purified Crystalline Solid dry->product

Recrystallization Workflow

Data Summary

The following table provides typical parameters for the purification of analogous N-Boc protected diamines, which can serve as a starting point for the purification of tert-butyl N-[2-(butylamino)ethyl]carbamate.

Parameter Column Chromatography Recrystallization (Predicted) Reference(s)
Stationary Phase Silica gel (60-120 mesh)N/A[1]
Mobile Phase 5-20% Ethyl acetate in HexanesHexane/Ethyl acetate (e.g., 8:1) or pure n-hexane[1]
Typical Yield >90%>80%[1]
Expected Purity (HPLC) >99%>99%[1]

Concluding Remarks

The purification of tert-butyl N-[2-(butylamino)ethyl]carbamate, whether it presents as an oil or a solid, is readily achievable with standard laboratory techniques. Understanding the nature of the compound and the likely impurities is key to selecting the appropriate purification strategy. Column chromatography offers a robust method for purifying crude material, while recrystallization is an excellent choice for enhancing the purity of an already solid product. By following the protocols and troubleshooting advice provided in this guide, researchers can confidently obtain high-purity tert-butyl N-[2-(butylamino)ethyl]carbamate for their synthetic endeavors.

References

Sources

removing Boc group from N-butyl-N'-Boc-ethylenediamine with TFA

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deprotection of N-butyl-N'-Boc-ethylenediamine using TFA Ticket ID: CHEMSUP-2024-BOC-09 Assigned Specialist: Senior Application Scientist

Core Protocol: The "Golden Path"

This protocol is optimized for N-butyl-N'-Boc-ethylenediamine . Unlike standard amino acid deprotection, this substrate yields a highly polar, hydrophilic diamine. The primary challenges are hygroscopic salt formation and product loss during aqueous workup .

Reagents & Stoichiometry
ComponentRoleRecommended RatioNotes
Substrate Reactant1.0 equivN-butyl-N'-Boc-ethylenediamine
TFA Acid/Reagent10–20 equivLarge excess ensures rapid, complete protonation.
DCM Solvent2–4 mL per mmolDilution moderates exotherms.
Triethylsilane (TES) Scavenger2.0 equivCritical: Traps t-butyl cations to prevent alkylation.
Water Co-Scavenger2.5% v/vEnhances cleavage rate and scavenges cations.
Step-by-Step Methodology
  • Preparation (0 min):

    • Dissolve the substrate in Dichloromethane (DCM).[1][2][3][4]

    • Add Triethylsilane (TES) and Water.

    • Why? The tert-butyl cation generated during cleavage is an electrophile.[4] While the secondary amine (N-butyl) will be protonated (and thus non-nucleophilic), the cation can polymerize into gummy isobutylene oligomers. Scavengers prevent this "sticky" byproduct.[4]

  • Acidolysis (0–5 min):

    • Cool the mixture to 0°C (Ice bath).

    • Add Trifluoroacetic Acid (TFA) dropwise.[2]

    • Observation: Gas evolution (

      
      ) will occur.[4][5] This is normal.
      
  • Reaction (5–60 min):

    • Allow to warm to Room Temperature (20–25°C) .

    • Stir for 30–60 minutes.

    • QC Check: Monitor by TLC (stain with Ninhydrin; product will stay at baseline) or LCMS (look for Mass - 100).

  • Workup (The Critical Junction):

    • Do NOT perform a standard aqueous extraction (NaOH/DCM) yet. Your product is highly water-soluble and will remain in the aqueous layer.

    • Concentrate: Rotovap the mixture to an oil.

    • Azeotrope: Add Toluene (10 mL) and rotovap again. Repeat 2x. This removes residual TFA.[4][6]

Visualization: Mechanism & Workflow

Figure 1: Reaction Mechanism & Scavenger Role

Understanding the "Why" behind the scavengers.

BocMechanism Start N-Boc-Diamine Protonated Protonated Intermediate Start->Protonated + TFA TFA TFA (H+) Cleavage Cleavage Event Protonated->Cleavage Carbamic Carbamic Acid (Unstable) Cleavage->Carbamic Cation t-Butyl Cation (Electrophile) Cleavage->Cation Product Diamine (TFA Salt) Carbamic->Product - CO2 CO2 CO2 Gas Carbamic->CO2 Isobutylene Isobutylene/Silane (Inert Waste) Cation->Isobutylene + Scavenger Scavenger Scavenger (TES/H2O) Scavenger->Isobutylene

Caption: Acid-catalyzed cleavage generates a reactive t-butyl cation.[1][4][7] Scavengers (TES) intercept this cation, preventing side reactions, while the carbamic acid spontaneously decarboxylates.

Figure 2: Purification Decision Tree

Choosing the right workup to avoid yield loss.

WorkupFlow Crude Crude Reaction Mixture (DCM + TFA + Product) Evap Evaporate to Oil (Azeotrope w/ Toluene) Crude->Evap Decision What is your Next Step? Evap->Decision PathA Need Stable Solid (Storage) Decision->PathA PathB Need Free Base (Immediate Reaction) Decision->PathB Warning AVOID: Aqueous Extraction (NaOH/DCM) Risk: Product stays in water Decision->Warning Common Mistake Trituration Precipitation: Add cold Diethyl Ether Stir vigorously PathA->Trituration Resin Ion Exchange: Dissolve in MeOH Add Basic Resin (Amberlyst A-21) PathB->Resin Filter Filter Solid (Diamine • 2TFA Salt) Trituration->Filter FilterResin Filter Resin & Evaporate (Free Diamine) Resin->FilterResin

Caption: Due to the high water solubility of N-butylethylenediamine, avoid aqueous extraction. Use ether precipitation for salts or basic resin for free-basing.

Troubleshooting Guide

Issue 1: "My product is a sticky, clear oil that won't solidify."
  • Diagnosis: TFA salts of aliphatic amines are notoriously hygroscopic and often form "ionic liquids" or oils rather than crystals.

  • The Fix (Trituration):

    • Evaporate the DCM/TFA completely.

    • Add Diethyl Ether (or MTBE) to the oil.

    • Scratch the side of the flask with a spatula while cooling in an ice bath.

    • If it remains oily, evaporate and repeat the Toluene azeotrope step to remove every trace of excess TFA, then try ether again.

Issue 2: "I did a basic workup (NaOH), and my yield is 10%."
  • Diagnosis: N-butylethylenediamine is a small, polar molecule. At high pH, it is a free base, but it is still highly soluble in water due to hydrogen bonding capabilities. It likely partitioned into the aqueous waste.

  • The Fix:

    • Recovery: Saturate your aqueous layer with NaCl (brine) and extract exhaustively with CHCl3/Isopropanol (3:1) .

    • Prevention: Use the Ion Exchange Resin method (Amberlyst A-21 or carbonate resin) in Methanol. This avoids water entirely.

Issue 3: "LCMS shows a peak at Mass + 56."
  • Diagnosis: tert-Butyl alkylation.[2] The t-butyl cation attacked the secondary amine of your product or the starting material before deprotection was complete.

  • The Fix:

    • You likely omitted the scavenger. Repeat the reaction using 2.0 equiv Triethylsilane (TES) or 5% Thioanisole .

    • Ensure the reaction is not too concentrated (>0.5 M can increase intermolecular side reactions).

Frequently Asked Questions (FAQs)

Q: Can I use HCl in Dioxane instead of TFA? A: Yes, and it is often preferred if you want a solid salt.

  • Protocol: Dissolve substrate in minimal DCM, add 4M HCl in Dioxane (5–10 equiv).

  • Benefit: The resulting hydrochloride salt is usually a stable solid, unlike the hygroscopic TFA salt.

  • Drawback: The reaction is slower than neat TFA.

Q: How do I store the product? A: Store as the di-TFA salt or di-HCl salt at -20°C. Free aliphatic diamines are sensitive to oxidation (turning yellow/brown) and absorb


 from the air to form carbamates. Always store the free base under Nitrogen/Argon.

Q: Why did my reaction turn pink/black? A: Amines are easily oxidized. Old TFA often contains small amounts of anhydride or oxidants.

  • Solution: Use fresh, high-quality TFA. Flush the reaction vessel with Nitrogen before starting. The color is usually an impurity trace and may not affect the bulk yield, but it indicates oxidative stress.

References

  • Greene's Protective Groups in Organic Synthesis

    • Wuts, P. G. M.[8] (2014).[9][10] Fifth Edition. John Wiley & Sons.[8] (Chapter on Protection for the Amino Group).

    • Context: Authoritative source for cleavage conditions and scavenger selection.
  • Mechanisms of TFA-medi

    • Lundt, B. F., et al. (1978).[9] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[9]

    • Context: Establishes the mechanism of carbocation generation and the necessity of scavengers.[4]

  • Purific

    • Sigma-Aldrich / Merck Technical Bulletins.
    • Context: Guidelines for using ion-exchange resins (Amberlyst) to avoid aqueous workup losses.

Sources

Technical Support Center: Chromatographic Separation of Mono- and Bis-Boc N-butylethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Boc-protected N-butylethylenediamine. This guide is designed for researchers, scientists, and drug development professionals who encounter the common but critical challenge of separating the desired mono-protected product from the bis-protected byproduct and unreacted starting material. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your separations effectively.

Part 1: Understanding the Separation Challenge

The selective mono-protection of symmetric diamines is a frequent hurdle in organic synthesis. The reaction of N-butylethylenediamine with di-tert-butyl dicarbonate (Boc)₂O often yields a mixture of products.[1] Effective purification is paramount for the success of subsequent synthetic steps.

FAQ: What are the key structural and polarity differences I'm exploiting?

The success of chromatographic separation hinges on the differing polarities of the components in your crude reaction mixture. The key difference is the presence or absence of a free primary amine, which is a highly polar functional group capable of strong hydrogen bonding.

  • N-butylethylenediamine (Starting Material): Contains two primary amine groups. It is highly polar and will have a very low Retention Factor (Rf) on normal-phase silica gel.

  • mono-Boc-N-butylethylenediamine (Product): Contains one primary amine and one Boc-protected amine (a carbamate). It is significantly less polar than the starting diamine but more polar than the bis-Boc byproduct.

  • bis-Boc-N-butylethylenediamine (Byproduct): Both amine groups are protected. With no free amines for hydrogen bonding, this is the least polar component of the mixture and will have the highest Rf.

G cluster_reaction Boc Protection Reaction diamine N-Butylethylenediamine (Most Polar) mono mono-Boc Product (Intermediate Polarity) diamine->mono + 1 eq. (Boc)₂O bis bis-Boc Byproduct (Least Polar) mono->bis + 1 eq. (Boc)₂O

Caption: Polarity differences in the Boc protection of N-butylethylenediamine.

Part 2: Analytical & Preparative Chromatography Strategy

A robust separation strategy begins with a well-developed analytical method, typically Thin-Layer Chromatography (TLC), which is then scaled up to preparative column chromatography.

FAQ: How do I develop a TLC method to monitor the separation?

TLC is the fastest way to assess your reaction mixture and find a suitable solvent system for separation.[2] An ideal TLC shows good separation between all three key spots (starting material, mono-Boc, and bis-Boc) with the desired mono-Boc product having an Rf value between 0.2 and 0.4 for optimal transfer to a column.[3]

A common issue with amines on silica is "tailing" or "streaking," where the spots drag up the plate. This occurs because the basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.[4] To counteract this, a small amount of a basic modifier is added to the mobile phase.

Protocol 1: Step-by-Step Guide to TLC Method Development

  • Prepare Samples: Dissolve small aliquots of your crude reaction mixture and, if available, your starting material in a suitable solvent like Dichloromethane (DCM) or Methanol.

  • Select a Starting Eluent: Begin with a moderately polar solvent system. Good starting points are listed in the table below.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and the starting material side-by-side on a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing your chosen eluent. Ensure the chamber is saturated with solvent vapor.

  • Visualize:

    • Potassium Permanganate (KMnO₄) Stain: A good general stain that reacts with many organic compounds. The amines will typically appear as yellow-brown spots on a purple background.

    • Ninhydrin Stain: This is highly specific for primary and secondary amines.[5] It will stain the starting diamine and the mono-Boc product (typically a purple or yellow color upon heating) but will not stain the bis-Boc byproduct. This is invaluable for identifying your spots.

  • Optimize:

    • If all spots are at the bottom (low Rf), increase the polarity of your eluent (e.g., add more Methanol).

    • If all spots are at the top (high Rf), decrease the polarity (e.g., add more Hexane or DCM).

    • If you observe streaking, add a basic modifier like Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your eluent system.[4][6]

Compound Polarity Suggested Starting Solvent System (v/v) Basic Modifier (Optional but Recommended)
Moderately Polar20-50% Ethyl Acetate in Hexane0.5-1% Triethylamine (TEA)
Polar5-10% Methanol in Dichloromethane (DCM)0.5-1% TEA or NH₄OH (use NH₄OH in MeOH/DCM)
Part 3: Troubleshooting Guide

Even with a good TLC method, challenges can arise during preparative column chromatography. This section addresses the most common issues.

G cluster_problems Troubleshooting Flow start Problem Encountered p1 Streaking / Tailing of Peaks Strong interaction of basic amine with acidic silica. start->p1 p2 Poor Separation (Co-elution) Polarities of mono- and bis-Boc are too similar in the chosen eluent. start->p2 p3 Product Stuck on Column Eluent is not polar enough to displace the compound from silica. start->p3 s1 Solution Add 0.5-1% Triethylamine or NH₄OH to the mobile phase to neutralize silica surface. p1->s1 s2 Solutions 1. Run a shallower gradient to increase resolution. 2. Switch solvent system (e.g., from EtOAc/Hex to DCM/MeOH). p2->s2 s3 Solutions 1. Gradually increase the percentage of the polar solvent (e.g., Methanol). 2. If necessary, flush column with a 5-10% TEA/MeOH mixture. p3->s3

Caption: Troubleshooting decision tree for amine purification on silica gel.

Problem: My spots are streaking on the TLC and my column peaks are broad and tailing.
  • Causality: This is the classic sign of a strong interaction between the basic free amine of your mono-Boc product and the acidic silica gel stationary phase.[4] This interaction prevents a clean equilibrium during elution, causing the compound to "drag" along the stationary phase.

  • Solution: Deactivate the silica gel by adding a competitive base to your mobile phase. For flash chromatography, adding 0.5-1% Triethylamine (TEA) to both the weak and strong solvents of your gradient is highly effective.[4][7] This neutralizes the acidic sites on the silica, allowing your amine to elute symmetrically.

Problem: I can't get good separation between the mono-Boc and bis-Boc products.
  • Causality: The polarity difference between your two compounds is not being effectively exploited by your current solvent system. The resolution is insufficient.

  • Solutions:

    • Use a Shallower Gradient: A rapid increase in solvent polarity can cause closely eluting compounds to merge. Slowing down the gradient (i.e., making it shallower) gives the compounds more time to resolve on the column, effectively increasing the separation.[3]

    • Change the Solvent System: Solvents have different selectivities. If an Ethyl Acetate/Hexane system fails, try a Dichloromethane/Methanol system. The different solvent interactions can sometimes dramatically improve separation.

    • Consider an Alternative Stationary Phase: For very challenging separations, switching to an amine-functionalized silica column can be an excellent option.[8] These columns have a basic surface, which inherently prevents tailing without needing mobile phase additives and can offer different selectivity compared to standard silica.[7]

Problem: My mono-Boc product won't elute from the column, even with a high concentration of polar solvent.
  • Causality: Your product is too strongly adsorbed to the silica gel. This can happen if the product is highly polar and the eluent lacks sufficient strength to displace it, or if no basic modifier was used and the amine has effectively bound to the acidic silica.[9]

  • Solutions:

    • Increase Eluent Strength: First, try increasing the concentration of your most polar solvent (e.g., push the gradient to 20-30% Methanol in DCM).

    • Base Flush: If the product is still retained, it is likely due to strong acid-base interaction. Prepare a flush solution of 5-10% Triethylamine in Methanol and run it through the column. This will typically displace and elute even strongly bound amines.

Part 4: Detailed Experimental Protocol

This protocol assumes a TLC method has been developed showing good separation in a Dichloromethane (DCM) / Methanol (MeOH) system with Triethylamine (TEA).

Protocol 2: Step-by-Step Guide to Flash Column Chromatography on Silica Gel

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight).

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% DCM + 1% TEA).

    • Pour the slurry into the column and use pressure to pack it into a stable, uniform bed. Ensure no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of DCM.

    • Alternatively (for better resolution): Dissolve the crude product in a minimal amount of solvent, add a small amount of silica gel (~1-2x the sample weight), and evaporate the solvent to get a dry powder. This is called "dry loading."

    • Carefully add your dissolved sample or dry-loaded silica to the top of the column bed.

  • Elution:

    • Begin eluting with the initial non-polar solvent (e.g., 100% DCM + 1% TEA) for a few column volumes to elute the very non-polar bis-Boc byproduct.

    • Gradually and systematically increase the percentage of the polar solvent (e.g., increase from 0% to 10% MeOH in DCM, with 1% TEA maintained throughout). A step or linear gradient can be used.[10]

    • The desired mono-Boc product should elute as the polarity is increased.

  • Fraction Collection & Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions by TLC (using the same eluent system and a ninhydrin stain) to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to isolate your purified mono-Boc-N-butylethylenediamine.

By understanding the chemical principles at play and systematically applying these troubleshooting strategies, you can reliably achieve high-purity separation of mono- and bis-Boc protected diamines.

References

[1] BenchChem. (2025). Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmCWdUIagM4NWmeAQA9_mhbAQrPoUzusU2s8emzKORcmFoMbpfJMVDyVgeb-c6I2VMRQiKJM_oINeSNaJOTPMyVRIZhD9plCum5E_q65L4-DnKW96ZhjYIDBqIo-SC_sI30yd40XdFXgpXBmIOs1YFTsJv8f4os86QWJYTj91L_ZqQFDQdNeKCqvqSe1Eh22Hon-hWVFSLe7mG8jNh9IT-vROAzuh4OsMmfRiC14oW6UVqSbo=] [11] BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFniySTHKSBz6FJ6HMXn4TmZROBJcCBT41v82KWS1AcWOAU0sA-q3hgUGp1_J_2Zd7T7hPzNisaTR2n-cN5ZUVpcpu4rBKcCXYLwqNRJ5hChh11id5T4QmICi4ei9jUO62U3yKKitgHfiqSSDWUum8sOQpY5k5CClbW2LXeyCumrdawzqKvJDnfFnR_9ZpqwM3XJmUwSzuZ7eigxacE3-T] [12] BenchChem. (2025). TLC monitoring of N-Boc-D-proline protection and deprotection reactions. BenchChem. 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[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYz2XHbU_GuPu16tfsTqZwDQ2BjmYdt1HrU7arN6Vo0xNtOGsUHqA4GTGZb1tSwZzKjY55PLWZVMBT9FjmA5JanWKt26fDnPBcDM9YSCnTM2NlVqxVkVZkPMRqQzjxrsShtLxpnrvtm6XRQixJtmkN0F8uq1lFDlfplyI9d4HQpELH8ZtrurtVuCd_xFYqgV20jtM-AcS3wdns8MJmEGY=] [2] BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG98ZGTfE4N-fN7vbO2kImDr7nM7pmKDsORqlVu4GKbK7zJjFyQbd-xLcdLYVx5Wr0pROL2iUsdrSZkMzmEeanZzT6vRrWn1RwfRia8jb90C416lC_4pU-8DvvUdgHWC13BdOwf9dp6QM6vQw2yi1ffsSlb8lq4-92MTpXOMZV8Jm0B0JJRB5L7PBocs_-PPl2RMlJBPyEqxzWAIH2wqs1MRvCaSXnC-GgU_QmuSxyjkDsWHk3B] [5] BenchChem. (2025). Troubleshooting incomplete Boc deprotection. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQyexj8jnXKjVOEZdj3N5jJG5GnRMqWHeJnhY5SdJmLkIjImLvuQmXnnAK4HlYR57kxZraBh-C_lG0RtbIdTgJLLxnL-jsuTLCAEELuj_TNTq1f2ll1edmQxdAEid8bXyjEF1uKtZTWMMKttB82ydQT30KcI-iPHr1jP6HWDjqe8Dcwgyad37d] [15] Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [https://www.researchgate.net/publication/233030208_Selective_Mono-BOC_Protection_of_Diamines] [16] Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Sciforum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3J7WilzMCpYdPt6vQM_8wImwPxOrbKNiL4GUilpGVRufLHYmuBJIxVVTzjDeMTC_jTFDOu5iSMX9vALM-KszMsfeGPoCN-BHqeHKQODBeKpplH8VLPO4ThluH1ThMlaIpVeEDGDryiNJX] [17] Boumhara, K., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 20(8), 14356-14367. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272825/] [6] Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! r/Chempros. [https://www.reddit.com/r/Chempros/comments/y8w0bo/mono_bocprotection_of_butane14diamine_synthetic/] [3] Sorbent Technologies, Inc. (2024). Scouting Gradients in Flash Chromatography. Sorbent Technologies. [https://www.sorbtech.com/scouting-gradients-in-flash-chromatography/] [7] Blogs | Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [https://www.biotage.com/blog/how-do-i-purify-ionizable-organic-amine-compounds-using-flash-column-chromatography] [18] Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [https://totalsynthesis.com/boc-protecting-group-mechanism/] [4] King, A. (n.d.). Successful Flash Chromatography. King Group. [https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwjYw_eP-L6FAxVFlYkEHQf2BqUQFnoECDIQAQ&url=https%3A%2F%2Fwww.teledyneisc.com%2Fen-us%2Fresources%2FWhite%2520Papers%2FSuccessful%2520Flash%2520Chromatography%2520App%2520Note.pdf&usg=AOvVaw0_1uQ_4X7x-g8B9z-yZz_q] [8] Blogs | Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? [https://www.biotage.com/blog/when-should-i-use-an-amine-bonded-silica-for-flash-chromatography] Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines. [https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design/mono-boc-protection-of-diamines] [19] Duduti, V., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 14(17), 4572-4575. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3436979/] [10] Teledyne Labs. (n.d.). CombiFlash Gradient Methods. [https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwjYw_eP-L6FAxVFlYkEHQf2BqUQFnoECDAQAQ&url=https%3A%2F%2Fwww.teledyneisc.com%2Fen-us%2Fresources%2FWhite%2520Papers%2FCombiFlash%2520Gradient%2520Methods%2520App%2520Note.pdf&usg=AOvVaw2y-h_Z-x_Z-z_Z-z_Z-z_Z] [20] BenchChem. (2025). Technical Support Center: Purification of N-Boc-N-methylethylenediamine. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHzeGamA8Ky55ttlQ_Iglk2dAX3ooWHfEOMi3pucBsJQDNrHrBfh5kHacjDN9quD0hsQS-QZ_i0Swc5L60vob4mg4rbgJwYwDctSaV6MrEkpLyHjhtQ32CvQloQeNXsYToZVGHVPkLhu6b0dF68hj07w9Jlg8QcbhGMSnN29-hspJOzFjoxiCN2YBeGEy2RcjDtJbxIlueMpW-jrvKsLVfAnXr] [21] Chavez, D., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 68-73. [http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2017000100068]

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Validation & Comparative

A Guide to the ¹H NMR Spectroscopic Analysis of tert-butyl N-[2-(butylamino)ethyl]carbamate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, the precise characterization of molecular structures is paramount. The tert-butoxycarbonyl (Boc) protecting group is a ubiquitous tool, and understanding its influence on the spectroscopic properties of a molecule is crucial for reaction monitoring and final product verification. This guide provides an in-depth analysis of the ¹H NMR spectrum of tert-butyl N-[2-(butylamino)ethyl]carbamate, a molecule featuring a Boc-protected amine and a secondary butylamine.

This document will delve into the expected ¹H NMR spectrum of the title compound, comparing it with structurally related molecules. The discussion is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals.

The Predicted ¹H NMR Spectrum of tert-butyl N-[2-(butylamino)ethyl]carbamate

While a publicly available, dedicated ¹H NMR spectrum for tert-butyl N-[2-(butylamino)ethyl]carbamate is not readily found in the searched literature, a detailed and reliable spectrum can be predicted based on the well-established chemical shifts of its constituent functional groups and data from closely related structures.

The structure of tert-butyl N-[2-(butylamino)ethyl]carbamate is as follows:

The key proton environments and their expected spectral characteristics are detailed in Table 1.

Protons (Label)MultiplicityChemical Shift (δ, ppm)IntegrationKey Influences on Chemical Shift
(CH₃)₃C- (a)Singlet~1.429HShielded, magnetically equivalent protons of the tert-butyl group.
-NH-CH₂ -CH₂-NH- (b)Triplet~3.15-3.252HDeshielded by the adjacent carbamate nitrogen.
-NH-CH₂-CH₂ -NH- (c)Triplet~2.70-2.802HDeshielded by two adjacent nitrogen atoms.
-NH-CH₂ -CH₂-CH₂-CH₃ (d)Triplet~2.60-2.702HDeshielded by the adjacent secondary amine nitrogen.
-NH-CH₂-CH₂ -CH₂-CH₃ (e)Sextet~1.40-1.502HStandard aliphatic methylene group.
-NH-CH₂-CH₂-CH₂ -CH₃ (f)Sextet~1.30-1.402HStandard aliphatic methylene group.
-CH₃ (g)Triplet~0.903HShielded, terminal methyl group.
Boc-NH - (h)Broad Singlet~5.0-5.51HExchangeable proton on the carbamate nitrogen.
-NH - (i)Broad SingletVariable1HExchangeable proton on the secondary amine nitrogen.

Causality Behind Expected Chemical Shifts:

  • The Boc Group: The nine protons of the tert-butyl group (a) are chemically and magnetically equivalent, resulting in a strong singlet signal. Its characteristic chemical shift is around 1.42 ppm.[1]

  • Methylene Groups Adjacent to Nitrogen: The methylene protons (b, c, and d) are deshielded by the electronegative nitrogen atoms. The protons at position (b) are adjacent to the carbamate nitrogen and are expected to be the most deshielded of the ethylenediamine backbone, appearing as a triplet. The protons at (c) are situated between two nitrogens and will also be a triplet. The protons at (d) are adjacent to the secondary amine nitrogen and will appear as a triplet.

  • The Butyl Chain: The methylene groups of the butyl chain (e and f) will exhibit standard aliphatic chemical shifts, with the protons at (e) being slightly more deshielded due to their proximity to the nitrogen. The terminal methyl group (g) will be the most shielded, appearing as a triplet around 0.90 ppm.

  • NH Protons: The NH protons (h and i) will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. These signals will disappear upon the addition of D₂O, which is a key method for their identification.[2]

Comparative Analysis with Alternative Structures

To provide a clearer understanding of the spectral features of tert-butyl N-[2-(butylamino)ethyl]carbamate, a comparison with related molecules is instructive.

Comparison with Mono-Boc Protected Ethylenediamine

tert-butyl N-(2-aminoethyl)carbamate is a precursor to the title compound. Its ¹H NMR spectrum is simpler, lacking the signals from the butyl group.

CompoundKey ¹H NMR Signals (CDCl₃)
tert-butyl N-(2-aminoethyl)carbamateδ 1.42 (s, 9H), 2.80 (t, 2H), 3.14-3.19 (q, 2H), 5.13 (br s, 1H)[1]
tert-butyl N-[2-(butylamino)ethyl]carbamate (Predicted)δ 0.90 (t, 3H), 1.30-1.50 (m, 4H), 1.42 (s, 9H), 2.60-2.70 (t, 2H), 2.70-2.80 (t, 2H), 3.15-3.25 (t, 2H), ~5.2 (br s, 1H)

The key difference is the appearance of the signals corresponding to the butyl group in the title compound. The triplet for the terminal methyl group around 0.90 ppm and the multiplets for the internal methylene groups between 1.30 and 1.50 ppm are clear indicators of the butyl substituent.

Comparison with Butylamine

Butylamine provides the characteristic signals for the n-butyl group attached to a primary amine.

CompoundKey ¹H NMR Signals (CDCl₃)
Butylamineδ 0.92 (t, 3H), 1.30-1.48 (m, 4H), 2.68 (t, 2H)[3]
tert-butyl N-[2-(butylamino)ethyl]carbamate (Predicted)δ 0.90 (t, 3H), 1.30-1.50 (m, 4H), 1.42 (s, 9H), 2.60-2.70 (t, 2H), 2.70-2.80 (t, 2H), 3.15-3.25 (t, 2H), ~5.2 (br s, 1H)

In the title compound, the signals for the butyl group will be present, but the chemical shift of the methylene group adjacent to the nitrogen will be similar to that in butylamine. The presence of the large singlet for the Boc group and the additional methylene signals from the ethylenediamine backbone clearly distinguish the two spectra.

Experimental Protocols

General ¹H NMR Acquisition Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The ¹H NMR spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: 0-12 ppm

  • Data Processing: The acquired free induction decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • D₂O Exchange: To confirm the identity of NH protons, a drop of D₂O can be added to the NMR tube, the sample shaken, and the spectrum re-acquired. The signals corresponding to the NH protons will disappear or significantly diminish.[2]

Visualizing the Molecular Structure and NMR Relationships

The following diagram illustrates the logical workflow for predicting the ¹H NMR spectrum based on the molecular structure.

G cluster_molecule tert-butyl N-[2-(butylamino)ethyl]carbamate cluster_spectrum Predicted ¹H NMR Spectrum Boc Boc Group Boc_signal Singlet ~1.42 ppm 9H Boc->Boc_signal Gives rise to Ethylenediamine Ethylenediamine Backbone Ethylenediamine_signals Two Triplets ~3.20 & ~2.75 ppm 2H each Ethylenediamine->Ethylenediamine_signals Gives rise to Butyl Butyl Group Butyl_signals Triplet & Multiplets ~0.90, ~1.35, ~1.45, ~2.65 ppm 3H, 2H, 2H, 2H Butyl->Butyl_signals Gives rise to

Caption: Workflow from molecular fragments to predicted ¹H NMR signals.

Conclusion

The ¹H NMR spectrum of tert-butyl N-[2-(butylamino)ethyl]carbamate is predicted to be a composite of the characteristic signals from its three main components: the tert-butoxycarbonyl group, the ethylenediamine linker, and the n-butyl chain. By understanding the expected chemical shifts, multiplicities, and integration values for each set of protons, researchers can confidently identify this molecule and distinguish it from its precursors and other related amines. The comparative analysis provided in this guide serves as a valuable tool for spectral interpretation in synthetic and medicinal chemistry.

References

  • ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]

  • RSC Publishing. Electronic supplementary information Figure S2. 1H NMR spectrum of N-Boc-ethylenediamine (CDCl3). [Link]

  • ResearchGate. 1 H NMR spectrum of 3 in CDCl3 containing 1% butylamine. [Link]

  • PubChem. Butylamine. [Link]

  • FooDB. Showing Compound 1-Butylamine (FDB003380). [Link]

  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • Scholars Research Library. Der Pharma Chemica. [Link]

  • PubChem. tert-butyl N-(2-(ethylamino)ethyl)carbamate. [Link]

  • Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
  • ResearchGate. ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate.... [Link]

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling tert-Butyl N-[2-(butylamino)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, carbamate-based compounds are ubiquitous as key intermediates and protecting groups. This guide provides an in-depth, procedural framework for the safe handling of a specific carbamate derivative, tert-butyl N-[2-(butylamino)ethyl]carbamate. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary personal protective equipment (PPE) and associated safety protocols. This document is designed for the trained researcher, scientist, and drug development professional, serving as an essential resource for operational safety and risk mitigation.

Hazard Identification: Understanding the Adversary

Before any protective measures can be selected, a thorough understanding of the compound's intrinsic hazards is paramount. While comprehensive toxicological data for tert-butyl N-[2-(butylamino)ethyl]carbamate is not fully available, the known hazards of structurally similar carbamates and available Safety Data Sheets (SDS) classify it as a hazardous substance.

The primary dangers associated with this and similar compounds are:

  • Severe Skin Corrosion/Irritation (Category 1B): Direct contact can cause severe skin burns.[1][2] This is a critical consideration, as dermal absorption is a significant route of exposure for many carbamates.[3]

  • Serious Eye Damage (Category 1): The chemical poses a high risk of causing irreversible damage to the eyes upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[2][4][5]

  • Harmful if Swallowed (Acute Toxicity): Ingestion can be harmful and may cause severe internal damage.[4]

Given these hazards, a multi-layered PPE strategy is not merely recommended; it is essential for ensuring operator safety.

The Core PPE Ensemble: A Multi-Barrier Defense

The selection of PPE is a direct response to the identified hazards. The goal is to establish robust barriers between the researcher and the chemical, addressing all potential routes of exposure.

Eye and Face Protection: The First Line of Defense

Due to the classification of the compound as causing serious eye damage, eye protection is non-negotiable.[1][2]

  • Minimum Requirement: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[6] These provide a seal around the eyes, protecting against splashes from all directions.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield should be worn in addition to safety goggles.[7] Standard safety glasses with side shields are insufficient for handling this corrosive material.[7]

Skin and Body Protection: Preventing Dermal Contact

With a GHS classification of "Causes severe skin burns," preventing skin contact is a primary objective.[1][2][8]

  • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are appropriate choices; however, it is crucial to consult the glove manufacturer's specifications for breakthrough time and permeability against carbamate compounds. Always inspect gloves for tears or punctures before use. For prolonged operations, consider double-gloving.

  • Laboratory Coat: A standard cotton lab coat is often insufficient. A lab coat made of a tightly woven, chemical-resistant material should be worn.[7] Ensure the coat is long-sleeved, fully buttoned, and fits properly.

  • Additional Protection: For large-scale work or situations with a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[3] Full-length pants and closed-toe shoes are mandatory laboratory attire and form the base layer of protection.

Respiratory Protection: Mitigating Inhalation Risks

While this compound is a solid or liquid, the generation of dusts (if solid) or aerosols is possible, especially during weighing or transfers.[9]

  • Engineering Controls as Primary Defense: All handling of tert-butyl N-[2-(butylamino)ethyl]carbamate should, whenever feasible, be conducted within a certified chemical fume hood to minimize airborne concentrations.[1][6]

  • When a Respirator is Necessary: If work must be performed outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is required.[6][9] For particulates, an N95 respirator may be sufficient, but for vapors or higher concentrations, a respirator with an appropriate organic vapor cartridge is necessary.

PPE for Specific Operations: A Risk-Based Approach

The level of PPE required can be tailored to the specific task and the quantities of material being handled. The following table provides guidance for common laboratory scenarios.

Scenario Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Milligrams to GramsChemical Safety GogglesSingle pair of nitrile glovesLong-sleeved lab coatRequired if outside a fume hood (N95 minimum)
Benchtop Reaction & Workup Grams to 100s of GramsChemical Safety Goggles & Face ShieldDouble-gloved with nitrile or neopreneChemical-resistant lab coat and apronWork exclusively in a chemical fume hood
Large-Scale Transfer > 1 KilogramChemical Safety Goggles & Face ShieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsRespirator with organic vapor cartridge may be required based on risk assessment
Spill Cleanup AnyChemical Safety Goggles & Face ShieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsNIOSH-approved respirator with appropriate cartridge

Procedural Discipline: Donning, Doffing, and Disposal

The protection afforded by PPE is only effective if used correctly. Improper removal of contaminated PPE can lead to exposure.

Step-by-Step PPE Doffing (Removal) Protocol
  • Inspect: Before removal, inspect PPE for any visible contamination.

  • Gloves (Outer Pair): If double-gloved, remove the outer, most contaminated pair of gloves first. Peel one glove off by grasping the outside of the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Face Shield/Goggles: Remove the face shield or goggles from the back of the head, avoiding contact with the front surface.

  • Lab Coat/Apron: Unbutton the lab coat and remove it by peeling it off the shoulders, turning the sleeves inside out as you go.

  • Gloves (Inner Pair): Remove the final pair of gloves using the same technique as in step 2.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[1][2]

All disposable PPE must be discarded into a designated hazardous waste container in accordance with institutional and local regulations.[1][2]

Emergency Response: When Barriers Are Breached

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek immediate medical attention for burns or persistent irritation.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

Visual Workflow Guides

To further clarify procedural logic, the following diagrams illustrate key decision-making and operational workflows.

PPE_Selection_Workflow cluster_risk Risk Assessment cluster_ppe PPE Selection Start Assess Task & Quantity CheckSplash Potential for Splash or Aerosol? Start->CheckSplash BasePPE Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckSplash->BasePPE No AddFaceShield Add Face Shield CheckSplash->AddFaceShield Yes CheckQuantity Handling >100g? DoubleGlove Consider Double Gloves & Chemical Apron CheckQuantity->DoubleGlove No FullProtection Enhanced PPE: - Chemical Suit - Heavy-Duty Gloves - Respirator CheckQuantity->FullProtection Yes BasePPE->CheckQuantity AddFaceShield->CheckQuantity

Caption: PPE Selection Workflow based on task-specific risks.

Doffing_Sequence cluster_doffing Contaminated PPE Removal Sequence Glove1 1. Remove Outer Gloves Goggles 2. Remove Goggles/ Face Shield Glove1->Goggles Coat 3. Remove Lab Coat/ Apron Goggles->Coat Glove2 4. Remove Inner Gloves Coat->Glove2 Wash 5. Wash Hands Glove2->Wash

Caption: Correct sequence for doffing PPE to prevent cross-contamination.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: tert-Butyl N-(2-aminoethyl)carbamate.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: tert-Butyl N-[3-(ethylamino)propyl]carbamate.
  • Alfa Aesar. (2025, September 6). Safety Data Sheet: tert-Butyl carbamate.
  • Agilent. (2024, August 23). Safety Data Sheet: Carbamate Pesticides Standard.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate.
  • National Center for Biotechnology Information. (n.d.). tert-butyl N-[2-(ethylamino)ethyl]carbamate. PubChem Compound Summary for CID 13855174. Retrieved from [Link]

  • Fisher Scientific. (2025, December 28). Safety Data Sheet: N-Boc-ethylenediamine, 98%, may cont up to 5% tert-butanol.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.